![molecular formula C27H35N3O9 B14448033 oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide CAS No. 77869-81-9](/img/structure/B14448033.png)
oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide is a complex organic compound that belongs to the class of fentanyl analogues. These compounds are known for their potent pharmacological effects, particularly in pain management and anesthesia. The structure of this compound includes an oxalic acid moiety and a diazinane ring, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide typically involves multiple steps, starting from basic organic compounds. The process often includes:
Formation of the diazinane ring: This can be achieved through the reaction of appropriate amines with aldehydes or ketones under acidic or basic conditions.
Attachment of the phenylethyl group:
Coupling with oxalic acid: The final step involves the coupling of the diazinane derivative with oxalic acid, which can be facilitated by using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to analgesic effects. The pathways involved include the inhibition of pain signal transmission and the activation of endogenous pain relief mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure and pharmacological profile.
Sufentanil: Another fentanyl analogue with higher potency and similar applications.
Alfentanil: Known for its rapid onset and short duration of action.
Uniqueness
Oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide is unique due to its specific structural features, such as the oxalic acid moiety and the diazinane ring. These contribute to its distinct chemical properties and biological activities, differentiating it from other fentanyl analogues.
Propiedades
Número CAS |
77869-81-9 |
|---|---|
Fórmula molecular |
C27H35N3O9 |
Peso molecular |
545.6 g/mol |
Nombre IUPAC |
oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide |
InChI |
InChI=1S/C23H31N3O.2C2H2O4/c1-2-23(27)26(22-12-7-4-8-13-22)19-18-25-16-9-15-24(20-25)17-14-21-10-5-3-6-11-21;2*3-1(4)2(5)6/h3-8,10-13H,2,9,14-20H2,1H3;2*(H,3,4)(H,5,6) |
Clave InChI |
MTMHDRIBLNITRT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(CCN1CCCN(C1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
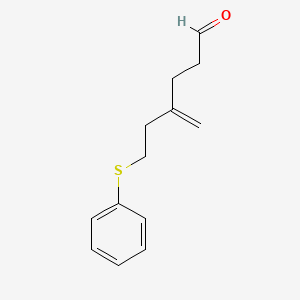
![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
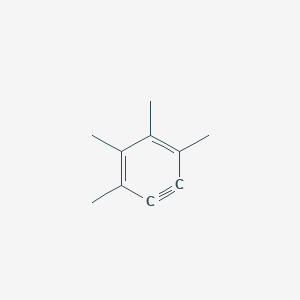
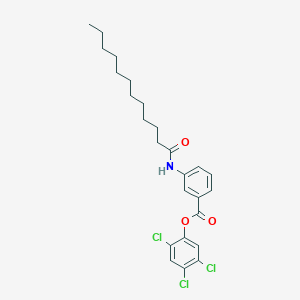

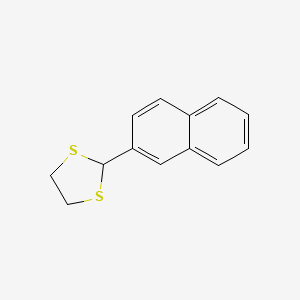
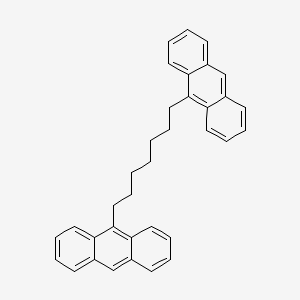
![Spiro[1,3-benzodithiole-2,1'-cyclopentane]](/img/structure/B14447987.png)
![N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine](/img/structure/B14447989.png)
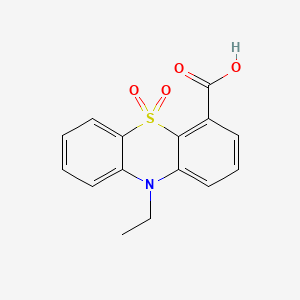
![4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)](/img/structure/B14447999.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)
